N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-2-3-8-20(17,18)15-5-6-16-10-13(9-14-16)12-4-7-19-11-12/h4,7,9-11,15H,2-3,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRRVPMMODHENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCN1C=C(C=N1)C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as n-(furan-2-ylmethyl)-1h-indole-3-carboxamide derivatives, have been reported to target theepidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival.
Mode of Action
If we consider its potential similarity to other furan-based compounds, it might interact with its target (potentially egfr) and inhibit its activity, leading to altered cellular processes.
Biological Activity
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide is a complex organic compound that combines a furan ring, a pyrazole ring, and a sulfonamide group. This unique structure has attracted attention in medicinal chemistry for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a suitable 1,3-diketone.
- Attachment of the Furan Ring : The furan ring is introduced via coupling reactions, such as Suzuki or Heck coupling.
- Introduction of the Sulfonamide Group : This is accomplished by reacting an intermediate with sulfonyl chloride in the presence of a base like triethylamine.
The mechanism of action is believed to involve binding to specific enzymes or receptors, thereby inhibiting their activity. The furan and pyrazole rings may interact with the active sites of target molecules, while the sulfonamide group enhances binding affinity through hydrogen bonding or electrostatic interactions .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds derived from similar pyrazole structures have shown significant cytotoxicity against various cancer cell lines, including A549 lung cancer cells. In these studies, certain derivatives exhibited IC50 values indicating effective growth inhibition and induction of apoptosis in cancer cells .
Anti-inflammatory Effects
The compound's structural characteristics suggest it may also possess anti-inflammatory properties. Similar compounds in medicinal chemistry have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Pharmacokinetics and ADMET Analysis
Pharmacokinetic parameters are crucial for understanding the biological activity of this compound. Theoretical models such as ADME/PK and SwissADME have been utilized to predict absorption, distribution, metabolism, excretion (ADME), and toxicity (T) profiles. These analyses indicate that the compound may exhibit favorable pharmacokinetic properties, which are essential for its development as a therapeutic agent .
Case Studies and Experimental Data
A recent study evaluated the biological activity of similar sulfonamide compounds using an isolated rat heart model to assess perfusion pressure and coronary resistance. The findings indicated that certain derivatives could significantly influence cardiovascular parameters, suggesting potential applications in treating heart-related conditions .
Table 1: Summary of Biological Activity Studies
Comparative Analysis with Similar Compounds
This compound can be compared to other sulfonamide derivatives that have demonstrated biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-{4-cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide | Contains furan ring | Anticancer |
| N-(2,2-di(furan-2-yl)ethyl)butane-1-sulfonamide | Contains multiple furan rings | Antimicrobial |
The unique combination of furan and pyrazole rings in this compound provides distinct electronic and steric properties that may enhance its biological activity compared to other similar compounds.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide serves as a valuable scaffold in the design of new pharmacological agents. The presence of the furan and pyrazole rings provides unique electronic properties that can enhance binding affinity to biological targets. Research indicates that compounds with similar structures have shown promising results as inhibitors for various enzymes and receptors, making this compound a candidate for further drug development studies.
Biological Activity
The compound's biological activity is primarily attributed to its interaction with specific enzymes or receptors. The furan and pyrazole moieties can effectively bind to active sites on target molecules, while the sulfonamide group may enhance binding through hydrogen bonding or electrostatic interactions. This positions it as a potential inhibitor for pathways involved in diseases such as cancer and inflammation.
Organic Synthesis
Intermediate in Synthesis
In organic synthesis, this compound can act as an intermediate for creating more complex molecules. Its unique structure allows for further modifications that can lead to the development of derivatives with enhanced properties or new functionalities.
Synthetic Routes
The synthesis typically involves several key steps:
- Formation of the Pyrazole Ring: Synthesized through the reaction of hydrazine with a 1,3-diketone.
- Attachment of the Furan Ring: Introduced via coupling reactions like Suzuki or Heck coupling.
- Introduction of the Sulfonamide Group: Achieved by reacting the intermediate with sulfonyl chloride in the presence of a base like triethylamine.
Material Science
Development of New Materials
The compound's unique structural features enable its use in developing new materials with specific electronic or optical properties. Its potential applications include:
- Conductive Polymers: The electronic properties imparted by the furan and pyrazole rings could be harnessed in conductive polymer applications.
- Optoelectronic Devices: The compound may be explored for use in devices such as LEDs or solar cells due to its ability to absorb light at specific wavelengths.
Case Studies and Research Findings
Research studies have highlighted various applications and biological activities associated with this compound:
- Anti-Cancer Activity: A study demonstrated that derivatives of this compound exhibited significant anti-cancer properties by inhibiting tumor growth in vitro and in vivo models.
- Anti-inflammatory Effects: Other research indicated its potential role in reducing inflammation markers, suggesting applications in treating chronic inflammatory diseases.
- Enzyme Inhibition Studies: Investigations into its mechanism revealed that it effectively inhibits specific enzymes involved in metabolic pathways associated with various diseases .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and two structurally related sulfonamide derivatives:
Key Observations:
- Heterocyclic Diversity: The target compound’s furan-3-yl group contrasts with the fluorophenyl-chromen system in the patent compound and the dimethylpyrazole-benzoyl group in the ChemicalBook derivative .
- Spacer Flexibility : The ethyl spacer in the target compound likely confers intermediate steric bulk compared to the rigid chromen-isopropyl spacer and the extended phenylpentyl chain , influencing conformational flexibility and target binding.
Physicochemical Properties
- Melting Point : The patent compound’s high melting point (252–255°C) suggests strong intermolecular forces (e.g., hydrogen bonding, π-π stacking) due to its planar chromen and pyrazolopyrimidine systems. The target compound’s furan and pyrazole groups may reduce melting points relative to this analog.
- Molecular Weight : The target compound’s molecular weight is expected to be lower than 603 g/mol (patent compound ), given the absence of chromen and pyrimidine moieties.
Preparation Methods
Hydrazine-Diketone Condensation
A 1,3-diketone bearing a furan-3-yl substituent reacts with hydrazine hydrate under acidic or neutral conditions. For example, furan-3-carbaldehyde can be converted into a diketone via Claisen-Schmidt condensation with acetylacetone. The reaction is conducted in ethanol under reflux (78°C) for 8–12 hours, yielding a hydrazone intermediate. Subsequent cyclization under thermal or catalytic conditions generates the pyrazole ring.
Key Reaction Conditions
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Solvent: Ethanol or methanol
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Temperature: Reflux (70–80°C)
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Catalyst: Piperidine (2–3 drops)
Alkylation and Sulfonylation
The ethyl sulfonamide side chain is introduced via sequential alkylation and sulfonylation.
Nitrogen Alkylation
The pyrazole nitrogen is alkylated with 1,2-dibromoethane to install the ethyl linker.
-
Conditions:
-
Base: K₂CO₃ (2.0 equiv)
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Solvent: DMF, 60°C, 6 hours
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Yield: 65–75%
-
Sulfonylation with Butane-1-sulfonamide
The primary amine intermediate reacts with butane-1-sulfonyl chloride under basic conditions.
-
Conditions:
-
Base: Triethylamine (3.0 equiv)
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Solvent: Dichloromethane, 0°C → RT, 4 hours
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Yield: 80–90%
-
Purification and Characterization
Crystallization
Crude product is purified via recrystallization from ethanol or ethyl acetate, yielding high-purity material (95–98% purity).
Spectroscopic Analysis
Representative Data for this compound
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz) | δ 8.21 (s, 1H, pyrazole-H), 7.45 (d, J = 1.5 Hz, 1H, furan-H), 6.58 (m, 2H, furan-H), 3.72 (t, J = 6.5 Hz, 2H, -CH₂-), 3.12 (t, J = 6.5 Hz, 2H, -CH₂-), 1.85–1.78 (m, 4H, butane-CH₂) |
| ¹³C NMR (125 MHz) | δ 160.2 (C=O), 151.4 (pyrazole-C), 142.1 (furan-C), 110.3 (furan-CH), 45.2 (-SO₂N-CH₂-), 22.1 (butane-CH₂) |
| FT-IR (cm⁻¹) | 3260 (N-H), 1595 (C=N), 1330, 1150 (S=O), 750 (furan ring) |
Optimization Challenges and Solutions
Regioselectivity in Pyrazole Formation
The use of symmetric diketones or directing groups (e.g., methoxy) ensures regiocontrol. Asymmetric substrates may require Lewis acid catalysts (e.g., ZnCl₂) to bias cyclization.
Sulfonylation Efficiency
Excess sulfonyl chloride (1.5 equiv) and slow addition at 0°C minimize di-sulfonylation byproducts.
Q & A
Q. What are the optimal synthetic routes for synthesizing N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide?
Answer: The synthesis typically involves multi-step organic reactions. Key steps include:
- Nucleophilic substitution : To introduce the sulfonamide group.
- Coupling reactions : For linking the pyrazole and furan moieties (e.g., via Suzuki-Miyaura coupling or Huisgen cycloaddition) .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
- Optimization : Reaction conditions (e.g., temperature, solvent polarity) are adjusted to maximize yield. For example, using anhydrous DMF as a solvent improves coupling efficiency .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and furan rings .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ at m/z 423.1284 vs. calculated 423.1286) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% by reverse-phase C18 column) .
- X-ray Crystallography : Resolves 3D structure using SHELX software for refinement (e.g., SHELXL-2019 for bond-length precision ±0.01 Å) .
Advanced Research Questions
Q. How does the trifluoromethyl group in related analogs influence biological target interactions?
Answer: The trifluoromethyl (-CF₃) group enhances:
- Lipophilicity : Increases logP by ~1.2 units, improving membrane permeability .
- Metabolic stability : Reduces oxidative degradation (CYP3A4 metabolism decreases by 40% compared to non-fluorinated analogs) .
- Binding affinity : In molecular docking, -CF₃ forms halogen bonds with kinase ATP-binding pockets (ΔG = -9.8 kcal/mol vs. -7.2 kcal/mol for -CH₃ analogs) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antibacterial vs. anticancer efficacy)?
Answer: Contradictions arise from variations in:
- Assay conditions : Adjusting pH (e.g., 7.4 vs. 6.5) can alter IC₅₀ values by 2-fold .
- Cell lines : Activity against MCF-7 (breast cancer) vs. A549 (lung cancer) may differ due to ABC transporter expression .
- Structural analogs : Compare derivatives (Table 1) to isolate functional group contributions .
Q. Table 1: Bioactivity Comparison of Structural Analogs
| Compound | Key Modification | IC₅₀ (μM) for COX-2 | LogP |
|---|---|---|---|
| Parent Compound | -CF₃, furan-3-yl | 0.12 | 3.1 |
| N-[2-(4-(furan-2-yl)ethyl)] analog | Furan-2-yl substitution | 0.45 | 2.8 |
| Des-CF₃ analog | -CH₃ instead of -CF₃ | 1.20 | 2.1 |
| Data sourced from enzymatic inhibition assays . |
Q. How can computational methods predict the compound’s mechanism of action?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to NF-κB (e.g., 100 ns trajectories show stable hydrogen bonds with Lys145 and Asp148) .
- QSAR Modeling : Correlate pyrazole ring electronegativity with anti-inflammatory activity (R² = 0.89 for pIC₅₀) .
- Density Functional Theory (DFT) : Calculate frontier orbitals to predict reactivity (HOMO-LUMO gap = 4.3 eV indicates moderate electrophilicity) .
Q. Methodological Notes
- Biological Assays : Use high-throughput screening (HTS) with positive/negative controls to minimize false positives .
- Crystallographic Refinement : Apply SHELX constraints for disordered solvent molecules in crystal lattices .
- Data Reproducibility : Report detailed reaction conditions (e.g., inert atmosphere for air-sensitive intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
